molecular formula C23H25N3O6S B2438390 [2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 877840-84-1

[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No. B2438390
CAS RN: 877840-84-1
M. Wt: 471.53
InChI Key: NSSIPSKMVJYKIR-UHFFFAOYSA-N
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Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves benzoxazinone derivatives as intermediates . For example, 2-methyl-4H-benzo[d][1,3]oxazin-4-one can be prepared by refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid .

Mechanism of Action

The mechanism of action of quinazolinone and quinazoline derivatives can vary widely depending on their specific structures and the biological systems they interact with .

Future Directions

Quinazolinone and quinazoline derivatives have shown promise in various areas of medicinal chemistry, including as potential treatments for cancer, inflammation, and various bacterial and viral infections . Their diverse set of biological activities has encouraged many medicinal chemists to investigate these fused heterocycles as novel drug molecules .

properties

IUPAC Name

[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-16-8-10-17(11-9-16)12-13-33(30,31)24-14-21(28)32-15-20(27)26-19-7-5-4-6-18(19)25-22(29)23(26,2)3/h4-13,24H,14-15H2,1-3H3,(H,25,29)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSIPSKMVJYKIR-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)N2C3=CC=CC=C3NC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)N2C3=CC=CC=C3NC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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